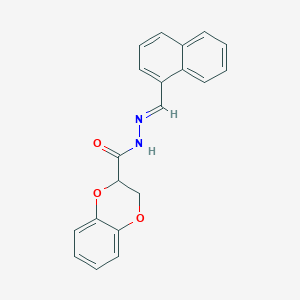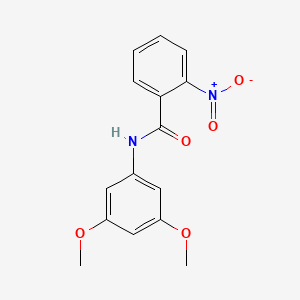![molecular formula C16H20N2O2 B5713161 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as EPC-K1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its potent antitumor activity, which makes it a valuable tool for cancer research. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods that can produce 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in larger quantities and with higher purity. Another area of research is the identification of the specific molecular targets of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, which could provide insights into its mechanism of action. Furthermore, future studies could investigate the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one can be synthesized using a multi-step reaction sequence starting from commercially available 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 4-ethyl-1-piperazinecarboxaldehyde to yield the intermediate product. The final step involves the removal of the TBDMS group to obtain 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in high yield and purity.
Applications De Recherche Scientifique
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-7-9-18(10-8-17)11-13-12-20-15-6-4-3-5-14(15)16(13)19/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYKEBWNPVUJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)